molecular formula C13H20N2 B2471082 2-Azepan-1-ylmethyl-phenylamine CAS No. 19668-00-9

2-Azepan-1-ylmethyl-phenylamine

Cat. No.: B2471082
CAS No.: 19668-00-9
M. Wt: 204.317
InChI Key: WISUGAJNGKAUPQ-UHFFFAOYSA-N
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Description

2-Azepan-1-ylmethyl-phenylamine: is a chemical compound with the molecular formula C13H20N2 and a molecular weight of 204.31 g/mol . It is primarily used in proteomics research . The compound consists of an azepane ring attached to a phenylamine group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Azepan-1-ylmethyl-phenylamine typically involves the reaction of azepane with benzylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction conditions and maximize output. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the production of high-quality compound .

Chemical Reactions Analysis

Types of Reactions: 2-Azepan-1-ylmethyl-phenylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

2-Azepan-1-ylmethyl-phenylamine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Azepan-1-ylmethyl-phenylamine involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to various biological effects, such as changes in cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Uniqueness: 2-Azepan-1-ylmethyl-phenylamine is unique due to its combination of the azepane ring and phenylamine group, which provides distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

2-(azepan-1-ylmethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c14-13-8-4-3-7-12(13)11-15-9-5-1-2-6-10-15/h3-4,7-8H,1-2,5-6,9-11,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WISUGAJNGKAUPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC2=CC=CC=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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